![molecular formula C24H20N2O3S2 B186428 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 6157-60-4](/img/structure/B186428.png)
3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thieno[2,3-d]pyrimidine family and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
作用机制
The exact mechanism of action of 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. For example, its anti-inflammatory effects may be due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
生化和生理效应
In addition to its anti-inflammatory, anti-cancer, and anti-viral effects, 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, suggesting that it may have potential applications in the treatment of metabolic disorders such as hyperlipidemia and obesity.
实验室实验的优点和局限性
One of the advantages of using 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one in lab experiments is its ability to exhibit multiple biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
未来方向
There are several future directions for the scientific research on 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of its potential applications in the treatment of other diseases, such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets in cells.
合成方法
The synthesis of 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves several steps, including the formation of the thieno[2,3-d]pyrimidine ring system and the introduction of the methoxyphenyl and sulfanyl groups. One of the most common methods for synthesizing this compound involves the reaction of 2-mercapto-4,6-dimethylpyrimidine with 4-methoxyphenacyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with 2-oxo-2-phenylethyl bromide in the presence of a reducing agent.
科学研究应用
The potential therapeutic applications of 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one have been investigated in several scientific studies. One study found that this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human macrophages. Another study found that it exhibited anti-cancer effects by inducing apoptosis in human colon cancer cells. Additionally, this compound has been shown to exhibit anti-viral effects against human cytomegalovirus.
属性
CAS 编号 |
6157-60-4 |
|---|---|
产品名称 |
3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one |
分子式 |
C24H20N2O3S2 |
分子量 |
448.6 g/mol |
IUPAC 名称 |
11-(4-methoxyphenyl)-10-phenacylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C24H20N2O3S2/c1-29-17-12-10-16(11-13-17)26-23(28)21-18-8-5-9-20(18)31-22(21)25-24(26)30-14-19(27)15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3 |
InChI 键 |
QYTMMMYZPIZBPF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCC5 |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



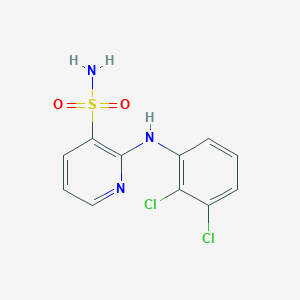

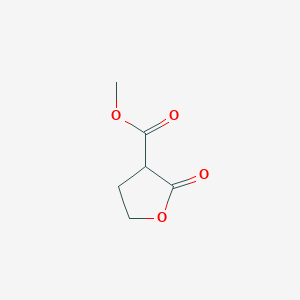

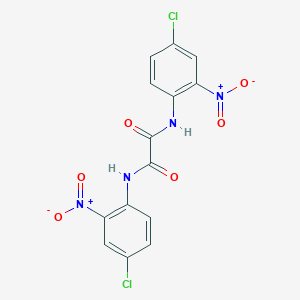
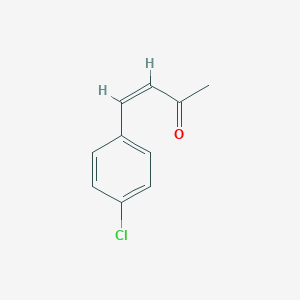
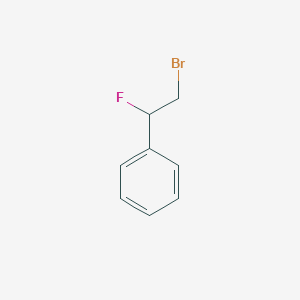
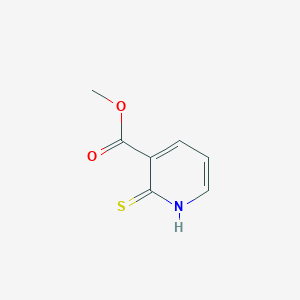
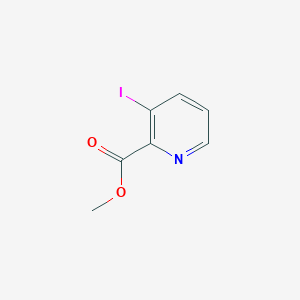
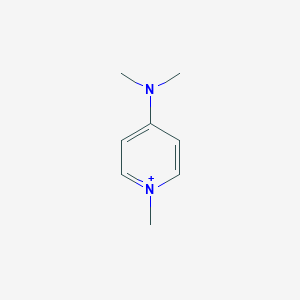

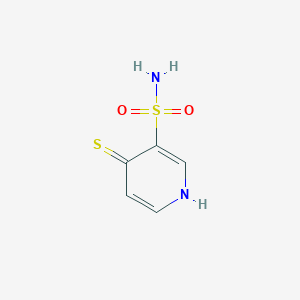
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)